molecular formula C19H18N2O2 B1376960 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one CAS No. 1417357-06-2

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one

Cat. No. B1376960
CAS RN: 1417357-06-2
M. Wt: 306.4 g/mol
InChI Key: FAUBNUSWQABNEC-UHFFFAOYSA-N
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Description

The compound “3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one” is a chemical substance that is available for purchase from various suppliers . It is used in the synthesis of a series of 2-amino-5-oxo - 4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Scientific Research Applications

Corrosion Inhibition

  • 2-Amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives, related to the compound , have been studied for their efficacy in inhibiting corrosion on mild steel in acidic environments. These derivatives exhibited high inhibition efficiency, with one showing an efficiency of 98.96% at a specific concentration. Their adsorption on mild steel follows the Langmuir adsorption isotherm, and they act as mixed-type inhibitors. Techniques such as SEM, EDX, and AFM confirmed the formation of a protective film on the steel surface (Verma, Quraishi, & Singh, 2015).

Synthetic Chemistry

  • The compound is related to functionalized cyclohexene skeletons used in synthetic chemistry. For example, one study reported the diastereoselective synthesis of a functionalized cyclohexene skeleton using ring-closing metathesis and Grignard reactions (Cong & Yao, 2006).
  • Another study utilized diastereoselective epoxidation in the asymmetric synthesis of dihydroconduramines, employing substrates with structural similarities to the compound (Da Silva Pinto et al., 2018).

Material Science

  • Cyclohex-3-ene carboxylic acid, structurally related to the compound, has been used in the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates. These carbamates underwent transformations like iodination and epoxidation, leading to useful oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Coordination Chemistry

  • In coordination chemistry, cyclohex-1-enylolonium cation, similar in structure to the compound of interest, has been used in synthesizing rhenium(I) and (VII) complexes. These complexes demonstrated interesting reactivity with compounds containing amino groups, indicating potential applications in the development of novel metal complexes (Habarurema et al., 2019).

properties

IUPAC Name

3-(2-amino-5-benzoylanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-17-10-9-14(19(23)13-5-2-1-3-6-13)11-18(17)21-15-7-4-8-16(22)12-15/h1-3,5-6,9-12,21H,4,7-8,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUBNUSWQABNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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